molecular formula C8H5Cl3N2O4 B081699 (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate CAS No. 14572-50-0

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate

Cat. No.: B081699
CAS No.: 14572-50-0
M. Wt: 299.5 g/mol
InChI Key: ZQIUPCJOANRBAP-UHFFFAOYSA-N
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Description

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate is a chemical compound with the molecular formula C8H5Cl3N2O4 and a molecular weight of 299.5 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like ammonia or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of agrochemicals, disinfectants, and preservatives

Mechanism of Action

The mechanism of action of (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate can be compared with other similar compounds, such as:

    2,4,6-Trichlorophenol: This compound shares a similar structure but lacks the nitro and methylcarbamate groups.

    3,4,6-Trichloro-2-nitrophenol: Similar to this compound but without the methylcarbamate group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

14572-50-0

Molecular Formula

C8H5Cl3N2O4

Molecular Weight

299.5 g/mol

IUPAC Name

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate

InChI

InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14)

InChI Key

ZQIUPCJOANRBAP-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-]

14572-50-0

Synonyms

Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester

Origin of Product

United States

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